molecular formula C21H29N3O3S2 B2914098 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide CAS No. 865592-71-8

3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide

Cat. No.: B2914098
CAS No.: 865592-71-8
M. Wt: 435.6
InChI Key: AFYRCVVSIFVIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazol-2-yl core substituted at the 6-position with a piperidin-1-ylsulfonyl group and an N-linked propanamide bearing a cyclohexyl moiety. Synthetic routes for analogous compounds (e.g., fluorobenzyl-substituted thiazoles) involve amide coupling and sulfonylation steps, with yields reaching 67% in structurally related derivatives .

Properties

IUPAC Name

3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYRCVVSIFVIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

C19H26N2O2S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of both cyclohexyl and piperidinyl moieties suggests potential interactions with neurotransmitter systems and inflammatory pathways.

Biological Activity Overview

Activity Type Description Reference
Antineoplastic Exhibited moderate antineoplastic activity against various cancer cell lines.
Anti-inflammatory Demonstrated potential in reducing inflammatory responses in vitro.
Neuroprotective Showed promise in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antineoplastic Activity
    • A study evaluated the compound's effects on cancer cell lines including TK-10 and HT-29, revealing significant cytotoxicity at concentrations as low as 10 µg/mL. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties
    • In a model of acute inflammation, the compound reduced pro-inflammatory cytokine production significantly. This suggests that it may inhibit pathways such as NF-kB activation, which is crucial in inflammatory responses .
  • Neuroprotective Effects
    • Research highlighted the compound's ability to mitigate oxidative stress-induced damage in neuronal cells. It was found to reduce markers of apoptosis and enhance cell viability under stress conditions, indicating its potential utility in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclohexyl and piperidinyl groups can significantly affect the biological activity of the compound. For instance, variations in the sulfonamide group have been linked to enhanced potency against specific targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Benzo[d]thiazol-2-yl 6-(Piperidin-1-ylsulfonyl), cyclohexyl Sulfonamide at 6-position
3-Cyclohexyl-N-[5-(2-fluorobenzyl)thiazol-2-yl]propanamide (8b) Thiazol-2-yl 5-(2-Fluorobenzyl), cyclohexyl Fluorobenzyl at 5-position; no sulfonamide
2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide Benzo[d]thiazol-2-yl 4-Phenyl, diaminopropanamide Diamino group; phenyl substitution
NSAID Hybrids (3a–3e) Benzo[d]thiazol-2-yl Aryl groups (e.g., isobutylphenyl) Profen-like aryl moieties; no sulfonamide
(2S)-3-Cyclohexyl-2-[4-(methylsulfonyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide Thiazol-2-yl Piperazine sulfonyl, cyclohexyl Methylsulfonyl-piperazine; stereospecific

Key Observations :

  • The target’s 6-piperidin-1-ylsulfonyl group distinguishes it from 8b’s 5-fluorobenzyl substitution, likely altering electronic properties and target binding .
  • Compared to NSAID hybrids (3a–3e), the target’s sulfonamide may enhance selectivity for enzymes with sulfonamide-binding pockets (e.g., COX-2), whereas aryl groups in 3a–3e optimize hydrophobic interactions .
  • ’s compound shares the cyclohexyl-propanamide motif but incorporates a methylsulfonyl-piperazine , suggesting divergent metabolic pathways due to piperazine’s basicity .

Physicochemical and Metabolic Properties

Property Target Compound 8b NSAID Hybrids (3a–3e) Compound
logP (Predicted) ~3.2 (moderate) ~3.8 (high) 2.5–4.1 (variable) ~2.9 (polar sulfonamide)
Solubility Improved (sulfonamide) Low (fluorobenzyl) Low to moderate Moderate (piperazine)
Metabolic Stability High (steric shielding) Moderate Variable (aryl oxidation) Low (piperazine cleavage)

Metabolism Insights :

  • The target’s piperidin-1-ylsulfonyl group may resist oxidative metabolism compared to 8b’s fluorobenzyl, which undergoes CYP450-mediated dealkylation .
  • ’s methylsulfonyl-piperazine is prone to N-dealkylation, whereas the target’s cyclohexyl group may sterically protect the sulfonamide from enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.